4-Methylcinnoline

説明

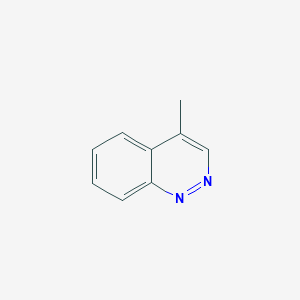

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methylcinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-6-10-11-9-5-3-2-4-8(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREYIEXCOLYLAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065811 | |

| Record name | Cinnoline, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14722-38-4 | |

| Record name | 4-Methylcinnoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14722-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcinnoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014722384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcinnoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnoline, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnoline, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcinnoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCINNOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW25B80501 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Methylcinnoline and Its Advanced Derivatives

Classical and Contemporary Approaches to Cinnoline (B1195905) Ring Formation

The construction of the cinnoline ring, a bicyclic heteroaromatic system, can be achieved through various classical and modern synthetic routes. These methods often involve the formation of a crucial nitrogen-nitrogen bond and subsequent cyclization to yield the desired heterocyclic framework.

Japp-Klingemann Reaction in Cinnoline Synthesis

The Japp-Klingemann reaction is a well-established method for the synthesis of hydrazones, which are key intermediates in the formation of cinnoline derivatives. researchgate.netsci-hub.se This reaction typically involves the coupling of an aryldiazonium salt with a β-dicarbonyl compound or a related active methylene (B1212753) compound. researchgate.netnih.gov In the context of 4-methylcinnoline synthesis, this reaction is instrumental in preparing the necessary phenylhydrazone precursors. eresearchco.com For instance, the coupling of arenediazonium salts with 3-chloro-2,4-pentanedione via the Japp-Klingemann reaction yields hydrazonoyl chlorides, which are versatile intermediates for further transformations. nih.govmdpi.com

The reaction proceeds via an electrophilic attack of the diazonium ion on the enolate of the active methylene compound, followed by the cleavage of a carbon-carbon bond and subsequent rearrangement to form the stable hydrazone. The conditions for the Japp-Klingemann reaction, particularly the pH, are crucial for its success, with the reaction typically being carried out in alkaline media. rsc.org

Cyclization Strategies for this compound

The crucial step in the synthesis of this compound is the intramolecular cyclization of a suitably substituted precursor, often a phenylhydrazone derivative. ijariit.com One common strategy involves the cyclization of phenylhydrazonocarbethoxyacetones to yield 3-carbethoxy-6-substituted-4-methylcinnolines. eresearchco.com

Another approach involves the diazotization of o-isopropenylanilines followed by heating. This method leads to the formation of the cinnoline ring system, and the starting o-isopropenylanilines can be prepared from anthranilic methyl esters or o-aminoacetophenones. rsc.org The cyclization of arylhydrazones is a versatile method that allows for the introduction of various substituents onto the cinnoline core. researchgate.net

Polyphosphoric Acid (PPA)-Mediated Cyclization in this compound Derivative Synthesis

Polyphosphoric acid (PPA) is a widely used and effective cyclizing agent in organic synthesis, particularly for intramolecular acylation and cyclodehydration reactions. researchgate.netnih.gov In the synthesis of this compound derivatives, PPA plays a crucial role in promoting the intramolecular cyclization of precursors like 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones to afford 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines. mdpi.comijariit.comresearchgate.net

The mechanism of PPA-mediated cyclization is believed to involve the protonation of the carbonyl group of the precursor, which enhances its electrophilicity. This is followed by an intramolecular electrophilic attack on the aromatic ring to form a new carbon-carbon bond, leading to the cyclized product after dehydration. nih.gov This one-pot synthesis often involves an intramolecular Friedel-Crafts acylation followed by elimination. researchgate.net The use of PPA offers a convenient and efficient method for the construction of the cinnoline ring system. eresearchco.come-bookshelf.de

Functionalization and Derivatization Strategies of the this compound Core

Once the this compound scaffold is synthesized, its chemical properties can be further modified by introducing various functional groups onto the ring system. This functionalization is key to developing new derivatives with potentially enhanced biological activities.

Introduction of Substituents on the Cinnoline Ring System

The introduction of substituents onto the cinnoline ring can be achieved through various synthetic transformations. The inherent reactivity of the cinnoline nucleus allows for electrophilic and nucleophilic substitution reactions. The methyl group at the 4-position also provides a handle for further functionalization. ufrgs.br For example, a series of styryl and pyridylethenyl cinnolines have been synthesized, demonstrating the versatility of modifying the core structure. capes.gov.br

Synthesis of 4-Methyl-3-[(4-substituted)piperazin-1-yl]cinnolines

A significant class of this compound derivatives that has been extensively studied are the 4-methyl-3-[(4-substituted)piperazin-1-yl]cinnolines. researchgate.netactascientific.com These compounds are typically synthesized through the intramolecular cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, a reaction often mediated by polyphosphoric acid (PPA). mdpi.comnih.gov

Condensation Reactions of this compound with Aldehydes

The methyl group in this compound is active and can undergo condensation reactions with various aldehydes. This reactivity is a key aspect of its chemical behavior, allowing for the synthesis of a range of derivatives. For instance, this compound can react with aldehydes in the presence of a suitable catalyst or under specific reaction conditions to form new carbon-carbon bonds, leading to the formation of styryl-substituted cinnolines. acs.org This type of reaction, often a Knoevenagel or a similar condensation, is fundamental in expanding the structural diversity of cinnoline-based compounds. mdpi.comnih.gov

The reaction typically involves the deprotonation of the methyl group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a double bond, yielding the styryl derivative. The specific conditions, such as the choice of solvent and catalyst, can influence the efficiency and outcome of the reaction.

Oxidation Reactions in the Synthesis of this compound Derivatives (e.g., this compound 1-oxide)

Oxidation of the this compound ring system can lead to the formation of N-oxides. Specifically, this compound can be oxidized to form this compound 1-oxide. This transformation is typically achieved using oxidizing agents such as peracids or hydrogen peroxide. thieme-connect.de The introduction of an N-oxide group can significantly alter the electronic properties and reactivity of the cinnoline ring, providing a handle for further functionalization.

Various oxidizing agents and conditions can be employed for the N-oxidation of nitrogen-containing heterocycles. organic-chemistry.org For instance, reagents like sodium percarbonate in the presence of a rhenium-based catalyst have been shown to be effective for the oxidation of tertiary nitrogen compounds to their corresponding N-oxides under mild conditions. organic-chemistry.org Urea-hydrogen peroxide (UHP) is another stable and inexpensive reagent used for the oxidation of nitrogen heterocycles to N-oxides. organic-chemistry.org The choice of the oxidizing system can influence the selectivity and yield of the desired N-oxide.

One-Step Synthesis via Iodine-Mediated Condensation for Triazolo[3,4-b]mdpi.comresearchgate.netscielo.org.mxthiadiazines with this compound Moiety

A notable synthetic application of this compound derivatives is in the one-step synthesis of fused heterocyclic systems. Specifically, 3-aryl-6-(6-substituted-4-methylcinnolin-3-yl)-7H-1,2,4-triazolo[3,4-b] Current time information in Chatham County, US.nih.govsemanticscholar.orgthiadiazines have been synthesized through an iodine-mediated condensation. niscpr.res.in This reaction involves the condensation of a 3-acetyl-6-substituted-4-methylcinnoline with a 3-aryl-4-amino-5-mercapto-1,2,4-triazole in the presence of molecular iodine. niscpr.res.in This method provides a direct route to complex heterocyclic structures incorporating the this compound scaffold. The use of iodine as a mediator is crucial for the efficiency of this transformation. niscpr.res.in

Advanced Synthetic Techniques and Catalysis in this compound Chemistry

Modern synthetic organic chemistry offers a variety of advanced techniques and catalytic systems to functionalize heterocyclic compounds like this compound efficiently and selectively.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the introduction of new functional groups without the need for pre-functionalized substrates. mdpi.comsigmaaldrich.comsigmaaldrich.cn This strategy can be applied to the this compound scaffold to introduce substituents at various positions on the ring system. C-H functionalization can be achieved through different approaches, including directing group-assisted activation or by leveraging the innate reactivity of the molecule. mdpi.com Transition metal catalysts, such as those based on palladium, rhodium, or iron, are often employed to facilitate these transformations. mdpi.comsnnu.edu.cn These methods offer a more atom-economical and step-efficient alternative to traditional cross-coupling reactions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions. nih.gov The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of this compound derivatives. semanticscholar.orgresearchgate.net For example, microwave-assisted conditions have been successfully used for the synthesis of various heterocyclic compounds, including quinoline (B57606) and acridine (B1665455) derivatives, often leading to cleaner reactions and easier work-up procedures. scielo.org.mxsemanticscholar.orgmdpi.com This technique can be particularly beneficial for condensation reactions and the construction of fused heterocyclic systems involving the this compound core.

Organometallic Reagents in Cinnoline Functionalization

Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles widely used for the formation of new carbon-carbon bonds. solubilityofthings.commsu.edulibretexts.org These reagents can be used to introduce a variety of alkyl and aryl groups onto the cinnoline ring system. libretexts.org The functionalization can occur through nucleophilic addition to carbonyl groups or via metal-halogen exchange followed by reaction with an electrophile. msu.edulibretexts.org While highly reactive, the use of these reagents requires careful control of reaction conditions to avoid side reactions due to their strong basicity. libretexts.org Functionalized organometallic reagents, which contain other functional groups, can also be employed to build more complex molecular architectures based on the this compound scaffold. msu.eduthebrpi.org

Reactivity and Mechanistic Studies of 4 Methylcinnoline and Its Analogues

Reaction Mechanisms and Pathways of 4-Methylcinnoline Derivatives

The electronic nature of the cinnoline (B1195905) scaffold, characterized by the electron-withdrawing effect of the nitrogen atoms, plays a pivotal role in dictating its reaction pathways. This is evident in nucleophilic and electrophilic substitution reactions, as well as in various rearrangement and transformation processes.

The cinnoline ring is generally electron-deficient, which facilitates nucleophilic attack, particularly at positions activated by suitable leaving groups. The chlorine atom at the 4-position of the cinnoline ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the heterocyclic system. researchgate.net This reactivity is analogous to that observed in other nitrogen-containing heterocycles like quinazolines, where regioselective nucleophilic aromatic substitution (SNAr) at the 4-position is a well-documented phenomenon. mdpi.com

For instance, 4-chlorocinnoline (B183215) can serve as a precursor in nucleophilic substitution reactions to introduce various functional groups. A common synthetic route involves the reaction of 4-chlorocinnoline with nucleophiles like thiourea. The mechanism of these substitutions is typically an SNAr (addition-elimination) process. The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. The stability of this intermediate is enhanced by the delocalization of the negative charge over the aromatic system. In the subsequent step, the leaving group (e.g., chloride) is eliminated, restoring the aromaticity of the cinnoline ring.

The general mechanism for nucleophilic aromatic substitution can be illustrated as follows:

Nucleophilic Attack: The nucleophile adds to the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate.

Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored.

This reactivity makes 4-halocinnolines valuable intermediates for the synthesis of a variety of 4-substituted cinnoline derivatives. researchgate.net The halogen at the C4 position can be displaced by a range of nucleophiles, including water, alcoholates, sulfides, and amines. researchgate.net

Electrophilic aromatic substitution (EAS) on the cinnoline ring system is directed to the benzo portion of the molecule. rroij.comijpt.org The nitrogen atoms in the pyridazine (B1198779) ring are electron-withdrawing, deactivating the heterocyclic part of the molecule towards electrophilic attack. Consequently, electrophiles react with the carbocyclic ring.

Molecular orbital calculations indicate that the electron density is highest at the C5 and C8 positions of the cinnoline nucleus. thieme-connect.de This is consistent with experimental observations, where electrophilic substitution of cinnoline and its alkyl derivatives, such as this compound, typically yields a mixture of 5- and 8-substituted products. thieme-connect.de For example, the nitration of cinnoline with a nitrating mixture (concentrated nitric and sulfuric acids) results in the formation of 5-nitrocinnoline (B3350679) and 8-nitrocinnoline. savemyexams.commasterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution proceeds in two steps: masterorganicchemistry.combyjus.com

Attack by the Electrophile: The π-electron system of the benzene (B151609) ring acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The presence of the methyl group at the C4 position in this compound, being an activating group, would influence the rate and potentially the regioselectivity of the substitution on the benzene ring, although the primary directing effect remains towards the 5- and 8-positions due to the electronic influence of the heterocyclic nitrogen atoms.

Cinnoline and its derivatives can participate in or be synthesized through reactions involving significant skeletal rearrangements. One notable transformation is the ring contraction of cinnolines to form indoles. ijpcsonline.com For example, the reaction of cinnoline and methyl cinnoline-4-carboxylate with zinc dust in acetic acid leads to the formation of indole (B1671886) and methyl indole-3-carboxylate, respectively, through nitrogen extrusion. ijpcsonline.com The yield of this ring transformation can be improved by the presence of an electron-withdrawing group on the cinnoline nucleus. ijpcsonline.com

Modern synthetic methods have also been developed that involve rearrangement cascades. For instance, the electrochemical synthesis of cinnoline derivatives has been reported from ortho-alkynyl acetophenones and sulfonyl hydrazides, proceeding through a radical cyclization and migration pathway. rsc.org Another approach involves Rh(III)-catalyzed cascade oxidative coupling and cyclization reactions of Boc-arylhydrazines and alkynes to produce cinnolines and cinnolinium salts. acs.org Mechanistic studies of these reactions reveal key intermediates, such as five-membered rhodacycles, that precede the final rearranged product. acs.orgresearchgate.net

Furthermore, transition-metal-free intramolecular redox cyclization reactions have been developed for the synthesis of cinnolines from substrates like 2-nitrobenzyl alcohol and benzylamine. rsc.org The proposed mechanism involves a series of steps including intramolecular redox reaction, condensation, azo isomerization to a hydrazone, and subsequent cyclization and aromatization to yield the cinnoline scaffold. rsc.org

The methyl group at the C4 position of the cinnoline ring is susceptible to oxidation. While direct studies on this compound are limited, research on analogous compounds provides significant insight. For example, the methylene (B1212753) group of 4-ethyl-3-methylcinnoline can be selectively oxidized to the corresponding ketone, 3-methyl-4-acetylcinnoline. This transformation can be achieved using chromium oxide supported on alumina, and the reaction conditions can be optimized to achieve a high degree of conversion to the target product.

The general reactivity of alkyl substituents on the cinnoline ring towards oxidation suggests that the 4-methyl group can be converted to other functional groups such as aldehydes or carboxylic acids under appropriate oxidizing conditions. However, the specific reagents and conditions would need to be carefully selected to avoid oxidation of the nitrogen-containing ring itself.

Rearrangement Reactions Involving Cinnoline Intermediates

Stereochemical Aspects in this compound Reactions

The stereochemistry of reactions involving the cinnoline scaffold is an important consideration, particularly in the synthesis of complex, three-dimensional structures. Stereoselective reactions have been developed to control the spatial arrangement of substituents in newly formed chiral centers.

A notable example is the stereoselective aza-Diels-Alder reaction for the synthesis of hexahydrocinnoline derivatives. researchgate.netmdpi.comnih.gov In these [4+2] cycloaddition reactions, a diene reacts with an azadienophile to form a six-membered ring containing two nitrogen atoms. When performed on a solid support, the reaction between a polymer-bound diene and various azadienophiles can proceed with high stereoselectivity, preferentially forming a single cycloadduct. researchgate.net This selectivity arises from the dienophile attacking the diene from a specific face (e.g., anti-attack relative to the polymer support). researchgate.net

While this example pertains to the synthesis of a saturated cinnoline ring system, it highlights that stereochemical control is achievable in reactions involving the cinnoline framework. For reactions occurring at a pre-existing chiral center or those creating new stereocenters in the side chains of a molecule like this compound, the principles of stereoselectivity (diastereoselectivity and enantioselectivity) would apply. The inherent chirality of a starting material can influence the stereochemical outcome of a reaction, potentially leading to a mixture of diastereomers in unequal amounts.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex organic reactions, including those involving heterocyclic systems like cinnoline. nih.gov Density Functional Theory (DFT) is a commonly employed method for investigating reaction pathways, transition states, and the stability of intermediates. journalcjast.com

For instance, computational studies have been used to explore the oxidation and reduction reactions of cinnolin-4(1H)-one in the aqueous phase. journalcjast.com By calculating properties such as reduction and oxidation potentials, HOMO and LUMO energies, chemical potential, and chemical hardness, researchers can predict the reactivity and electronic behavior of different species involved in the reaction. journalcjast.com Such studies can reveal, for example, which tautomeric form is more stable or which compound is a better electrophile, providing insights that are complementary to experimental findings. journalcjast.com

In the context of synthetic reactions, computational analysis can help to understand the dual reaction pathways observed in the cyclization of conjugated azo-ene-ynes, which can lead to either cinnolines or isoindazoles depending on the reaction conditions (thermal vs. metal-catalyzed). nih.gov These studies can model the transition states and intermediates for each pathway, explaining the observed product distribution. nih.gov Similarly, computational methods have been applied to understand the regioselectivity of nucleophilic aromatic substitution on related heterocycles like quinazolines, providing a theoretical basis for experimentally observed outcomes. mdpi.com For this compound, computational modeling could be used to predict the most likely sites for electrophilic attack, the transition state energies for nucleophilic substitution, and the thermodynamics of rearrangement and oxidation reactions, thus guiding synthetic efforts.

Computational and Theoretical Chemistry of 4 Methylcinnoline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-methylcinnoline at the molecular level. These methods provide a lens into the electron distribution and orbital energies that govern the compound's behavior.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. acs.org Studies on 4-substituted cinnolines, including this compound, have been performed at the ab initio/HF/6-311G(d,p) level of theory to determine properties such as dipole moment and polarizability. ajchem-a.com These calculations offer a quantitative measure of the molecule's polarity and the ease with which its electron cloud can be distorted.

The dipole moment (µ) is a measure of the separation of positive and negative charges in a molecule. For this compound, the calculated dipole moment provides insight into its interaction with polar solvents and other polar molecules. ajchem-a.com Polarizability (α) indicates how easily the electron density of a molecule can be distorted by an external electric field.

A study of various 4-substituted cinnolines calculated the dipole moment and polarizability in the gas phase, as well as in water and ethanol (B145695), using the polarizable continuum model (IEF-PCM). ajchem-a.com The results for this compound (referred to as Ar-Me in the study) are presented below. ajchem-a.com

| Property | Gas Phase | Water | Ethanol |

|---|---|---|---|

| Dipole Moment (µ) in Debye | 4.58 | 6.22 | 6.14 |

Data sourced from a computational study on 4-substituted cinnolines. ajchem-a.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

For this compound, the HOMO-LUMO energy gap has been calculated, providing a theoretical measure of its electronic excitation energy and reactivity. ajchem-a.com These calculations are crucial for understanding the molecule's behavior in chemical reactions. researchgate.net

| Orbital | Energy (Hartree) | Energy (eV) |

|---|---|---|

| HOMO | -0.29 | -7.89 |

| LUMO | -0.01 | -0.27 |

| Energy Gap (ΔE) | 0.28 | 7.62 |

Data sourced from a computational study on 4-substituted cinnolines. ajchem-a.com

Molecular Orbital (MO) theory provides a delocalized description of electron distribution in molecules, where electrons occupy molecular orbitals that extend over the entire molecule. csus.eduresosir.compw.live This theory is fundamental to understanding the electronic structure and properties of aromatic heterocyclic compounds like this compound. resosir.comlibretexts.org

In the case of this compound, MO theory can be used to:

Describe Bonding: It explains the formation of σ and π molecular orbitals from the atomic orbitals of carbon, nitrogen, and hydrogen atoms. The delocalized π system is crucial to the aromaticity and stability of the cinnoline (B1195905) ring. mit.edu

Predict Electronic Spectra: The energy differences between molecular orbitals, particularly the HOMO-LUMO gap, are related to the wavelengths of light a molecule absorbs, which is useful in predicting its UV-Vis spectrum. csus.edu

Rationalize Reactivity: The shapes and energies of the frontier molecular orbitals (HOMO and LUMO) can predict the sites of electrophilic and nucleophilic attack. csus.edu

HOMO-LUMO Analysis and Energy Gap Determination

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov This technique allows for the exploration of the conformational space of a molecule, providing insights into its flexibility, preferred shapes, and the dynamics of its structural changes. nih.govrsc.org

For a molecule like this compound, MD simulations could, in principle, be used to:

Investigate the rotational barrier of the methyl group.

Analyze the flexibility of the cinnoline ring system.

Study its interactions and conformational changes in different solvent environments. mdpi.com

However, a specific molecular dynamics simulation study focused solely on the conformational analysis of this compound is not available in the searched literature. General applications of MD simulations include refining protein homology models and understanding the conformational preferences of catalytically active peptides. nih.govnih.gov

Structure-Energy Relationships and Thermodynamic Stability

The relationship between a molecule's structure and its thermodynamic stability is a cornerstone of physical organic chemistry. Thermodynamic stability refers to the relative energy of a compound compared to its isomers or related structures. nih.gov For cinnoline derivatives, substituents can significantly influence their stability.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, often employing machine learning algorithms, is an emerging field in chemistry aimed at forecasting the outcome of chemical reactions, including reactivity and selectivity. researchgate.netprinceton.eduresearchgate.net These models are built using datasets from high-throughput experiments and can identify complex relationships between molecular features and reaction performance. princeton.edu

While a predictive model specifically for the reactivity of this compound has not been identified in the search results, a relevant study showcases the application of a random forest algorithm to predict the yield of a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. princeton.edu In that work, various aryl halides were coupled with 4-methylaniline in the presence of different additives. princeton.edu Although 4-methylaniline was used instead of this compound, this research exemplifies how computational models can be trained to predict the performance of reactions involving structurally related amines, suggesting that similar approaches could be developed for cinnoline-based reactions. researchgate.netprinceton.eduresearchgate.net

Pharmacological and Biological Research of Cinnoline Derivatives, with Focus on 4 Methylcinnoline

Cinnoline (B1195905) Derivatives as Pharmacologically Active Scaffolds

The cinnoline nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, represents a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its structural features, including the presence of two adjacent nitrogen atoms, allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. nih.gov Cinnoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antimalarial effects. nih.govresearchgate.netresearchgate.net The versatility of the cinnoline scaffold allows it to interact with a variety of biological targets, such as enzymes and receptors, making it a valuable framework for the design and development of novel therapeutic agents. researchgate.net The concept of a 'scaffold' is central to drug discovery, providing a core structure from which a library of derivative compounds can be generated and screened for biological activity. lifechemicals.com While the broader class of cinnolines is well-established as a pharmacologically active scaffold, specific research focusing exclusively on 4-methylcinnoline as a foundational structure for drug development is an area of growing interest. nih.govnih.gov

Antimicrobial Activity Studies

The antimicrobial potential of the cinnoline scaffold is significant, with numerous derivatives exhibiting activity against a range of pathogenic microorganisms. researchgate.net Research in this area has explored the impact of various substituents on the cinnoline ring system to enhance potency and spectrum of activity.

Derivatives of the broader quinoline (B57606) class, structurally related to cinnolines, have shown significant antibacterial activity. For instance, certain quinoline derivatives have demonstrated potent activity against multidrug-resistant Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL. nih.gov Specifically, some (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids have shown MIC values of 2 µg/mL against strains of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In studies of compounds more closely related to this compound, a series of pyrazolo[4,3-c]cinnoline derivatives were synthesized and evaluated for their antibacterial properties. researchgate.net One compound, in particular, was identified as a promising dual anti-inflammatory and antibacterial agent with significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, novel sulfamidophosphonate derivatives incorporating a quinoline moiety have exhibited low MIC values, ranging from 0.125 to 8 μg/ml, against various bacterial strains. nih.gov

The following table summarizes the antibacterial activity of selected quinoline derivatives, which are structurally analogous to cinnolines.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acid derivatives | Multidrug-resistant S. aureus | 2 | nih.gov |

| Fluoroquinolone derivative | MRSA 14-4 and 14-5 | 2 | nih.gov |

| Benzofuroquinolinium derivative | MRSA ATCC 43300 | 1 | nih.gov |

| Triazolyl ethanol (B145695) quinolone derivative | MRSA | 0.5 | nih.gov |

| Sulfamidophosphonate quinoline derivatives | Various bacterial strains | 0.125 - 8 | nih.gov |

The antifungal activity of cinnoline and its analogs has also been a subject of investigation. researchgate.net Studies on novel sulfamidophosphonate derivatives bearing a quinoline moiety revealed excellent antifungal inhibition. nih.gov Certain derivatives were particularly potent, with MIC values ranging from 0.25 to 1 µg/mL against Fusarium oxysporum f. sp. lycopersici and Alternaria sp. nih.gov The presence of the quinolone and sulfamide (B24259) moieties was found to be critical for the observed strong inhibition of fungal strains. nih.gov

Research on other related heterocyclic systems, such as indole (B1671886) derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879), has also demonstrated significant antifungal activity, with MIC values against Candida species ranging from 3.125 to 50 µg/mL. turkjps.org Specifically, some 5-aminoimidazole-4-carbohydrazonamide derivatives have shown MIC values between 8 and 128 µg/mL against various Candida species. researchgate.net Methylaervine, another heterocyclic compound, inhibited the growth of Candida albicans ATCC 90028 with a MIC of 32 μg/mL. mdpi.com

The table below presents the antifungal activity of selected heterocyclic derivatives.

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

| Sulfamidophosphonate quinoline derivatives | Fusarium oxysporum, Alternaria sp. | 0.25 - 1 | nih.gov |

| Indole derivatives with 1,2,4-triazole/1,3,4-thiadiazole | Candida species | 3.125 - 50 | turkjps.org |

| 5-Aminoimidazole-4-carbohydrazonamide derivatives | Candida species | 8 - 128 | researchgate.net |

| Methylaervine | Candida albicans ATCC 90028 | 32 | mdpi.com |

Cinnoline derivatives have been explored for their potential as antimalarial agents. researchgate.net The structurally similar quinoline core is a well-known pharmacophore in antimalarial drugs like chloroquine (B1663885). mdpi.com Research into 4-aminoquinoline-pyrimidine hybrids has yielded compounds with potent in vitro antimalarial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, with IC50 values below 1 µM. mdpi.com Some of these hybrids displayed IC50 values in the range of 0.13–0.14 μM. mdpi.com

Furthermore, novel 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives have been identified as promising antimalarial candidates, with one derivative showing an IC50 of 0.07 μM against the W2 strain and 0.06 μM against the 3D7 strain of P. falciparum. mdpi.com Another study on chloroquine acetamide (B32628) hybrids reported antimalarial activity with IC50 values ranging from 1.29 to 53.98 µM. ajol.info

The following table summarizes the in vitro antimalarial activity of selected quinoline-related and other heterocyclic compounds.

| Compound Type | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| 4-Aminoquinoline-pyrimidine hybrid | Chloroquine-sensitive & resistant | < 1 | mdpi.com |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene | W2 (resistant) | 0.07 | mdpi.com |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene | 3D7 (sensitive) | 0.06 | mdpi.com |

| Chloroquine acetamide hybrid | Malaria | 1.29 - 53.98 | ajol.info |

| 4-Nerolidylcatechol | K1 (resistant) | 0.67 | nih.gov |

The cinnoline scaffold has also been investigated for its potential against Mycobacterium tuberculosis. researchgate.net While direct studies on this compound are limited, research on related quinoline and quinazolinone derivatives provides valuable insights. A number of new triazolequinolones have been synthesized and evaluated, with some alkoxy-triazolequinolones showing potent anti-Mtb activity with MIC values as low as 6.6 µM. molbnl.it One promising compound from this series was effective against multi-drug-resistant (MDR) strains with MIC values of 4 µM. molbnl.it

Other heterocyclic derivatives, such as those based on thiazolidin-4-one, have also demonstrated significant antitubercular potential, with some compounds showing MIC values in the range of 0.12–62.5 µg/mL against drug-sensitive strains. nih.gov Furthermore, certain 2,3-disubstituted quinazolinone derivatives exhibited MICs ranging from 6.25 to 100 μg/mL against M. tuberculosis. dovepress.com

The table below outlines the antitubercular activity of various heterocyclic compounds.

| Compound Type | Mycobacterium tuberculosis Strain | MIC | Reference |

| Alkoxy-triazolequinolone | H37Rv | 6.6 µM | molbnl.it |

| Alkoxy-triazolequinolone | Isoniazid/Rifampicin-resistant | 4 µM | molbnl.it |

| Thiazolidin-4-one derivative | Drug-sensitive | 0.12 - 62.5 µg/mL | nih.gov |

| 2,3-disubstituted quinazolinone derivative | H37Rv | 6.25 - 100 µg/mL | dovepress.com |

| Oxindole derivative | H37Rv | 0.78 µg/mL | researchgate.net |

| 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivative | M. tuberculosis | 12.5 µg/mL | frontiersin.org |

Antimalarial Activity

Anti-inflammatory and Analgesic Properties

Cinnoline derivatives have been noted for their anti-inflammatory and analgesic activities. researchgate.net A study on pyrazolo[4,3-c]cinnoline derivatives identified compounds with promising anti-inflammatory activity, with one derivative showing a COX-2 IC50 of 10 µM. researchgate.net These compounds also exhibited reduced ulcerogenic activity compared to naproxen. researchgate.net

Research into other heterocyclic structures has also yielded potent anti-inflammatory agents. For example, a diamine-pegylated oleanolic acid derivative demonstrated an IC50 for NO inhibition of 0.95 µg/mL, significantly lower than the standard drug diclofenac. mdpi.com In another study, an isonicotinate (B8489971) derivative exhibited an exceptional anti-inflammatory IC50 value of 1.42 ± 0.1 µg/mL, which was eight-fold better than ibuprofen. nih.gov

Regarding analgesic properties, novel quinoline-based thiazolidinone heterocycles have been synthesized and evaluated. ekb.eg Several of these derivatives exhibited potent analgesia, comparable to that of aspirin, in the hot plate test. ekb.eg Additionally, certain 1,3,4-thiadiazole derivatives have shown good analgesic action in the acetic acid writhing test. nih.gov

The table below summarizes the anti-inflammatory and analgesic activities of selected heterocyclic compounds.

| Compound Type | Activity | Measurement | Value | Reference |

| Pyrazolo[4,3-c]cinnoline derivative | Anti-inflammatory | COX-2 IC50 | 10 µM | researchgate.net |

| Diamine-pegylated oleanolic acid derivative | Anti-inflammatory | NO Inhibition IC50 | 0.95 µg/mL | mdpi.com |

| Isonicotinate derivative | Anti-inflammatory | ROS Inhibition IC50 | 1.42 ± 0.1 µg/mL | nih.gov |

| Quinoline based thiazolidinone derivative | Analgesic | Hot Plate Test | Potent, comparable to aspirin | ekb.eg |

| 1,3,4-thiadiazole derivative | Analgesic | Acetic Acid Writhing Test | Good antalgic action | nih.gov |

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Anti-inflammatory | Formalin Arthritis Model | 3.3 times more potent than diclofenac | biomedpharmajournal.org |

Anticancer and Antitumor Activities

The cinnoline scaffold is a key component in the design of potential anticancer agents. nih.govmdpi.com Research has explored the cytotoxicity of various cinnoline derivatives against numerous cancer cell lines.

One area of investigation involves 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which have been synthesized and evaluated for their in vitro antitumor activity against breast cancer cell lines such as MCF-7. mdpi.comresearchgate.net A study on 3-(4-(substituted)-piperazin-1-yl)cinnolines, which includes this compound derivatives, tested their antitumor effects on MCF-7 breast cancer cells. smolecule.com The results, presented in the table below, highlight the cytotoxic potential of these compounds.

Table 1: Antitumor Activity of this compound Derivatives against MCF-7 Cells

| Compound | Substitution at Position 6 | Substitution on Phenylpiperazine | Cell Viability (%) at 50 µg/mL | IC50 (µM) |

|---|---|---|---|---|

| 4-Methyl-3-(4-phenylpiperazin-1-yl)cinnoline | H | H | - | > 50 |

| 6-Fluoro-4-methyl-3-(4-phenylpiperazin-1-yl)cinnoline | F | H | 15.6 ± 2.1 | 5.56 |

| 6-Chloro-4-methyl-3-(4-phenylpiperazin-1-yl)cinnoline | Cl | H | - | 22.4 |

| 6-Bromo-4-methyl-3-(4-phenylpiperazin-1-yl)cinnoline | Br | H | - | 18.9 |

| 3-(4-Benzylpiperazin-1-yl)-4-methylcinnoline | H | Benzyl | - | 11.79 |

Furthermore, dihydrobenzo[h]cinnoline-5,6-dione derivatives have shown promising antitumor activity. nih.govresearchgate.net Many of these compounds exhibited moderate to significant cytotoxic effects against epidermoid carcinoma (KB) and hepatoma (Hep-G2) cell lines, with nine derivatives showing IC50 values below 5 µM. nih.govresearchgate.netugent.be The most potent among them, a derivative with a 4-NO2C6H4 substituent, had IC50 values of 0.56 µM and 0.77 µM against KB and Hep-G2 cells, respectively. nih.govresearchgate.net

Other research has focused on pyrazolo[4,3-c]cinnoline and bicinnoline derivatives, which have also been assessed for their antitumor capabilities against breast cancer cells. nih.govresearchgate.net Additionally, some cinnoline derivatives have been identified as potent inhibitors of kinases like c-Met, which is often overexpressed in various cancers. nih.govnih.gov

Enzyme Inhibition Studies (e.g., Cruzain Inhibitors)

The biological activity of cinnoline derivatives is often linked to their ability to inhibit specific enzymes. zenodo.org This makes them attractive candidates for drug development.

Topoisomerase Inhibition: Several cinnoline derivatives have been designed as topoisomerase inhibitors, a key target in cancer therapy. zenodo.org For instance, substituted dibenzo[c,h]cinnolines have been studied as non-camptothecin topoisomerase I (TOP1) inhibitors. nih.govmdpi.com Similarly, 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives have demonstrated topoisomerase I inhibitory activity alongside high cytotoxicity against a wide range of human tumor cell lines. nih.govmdpi.com The design of these molecules is often analogous to quinoline-based inhibitors. nih.gov

Human Neutrophil Elastase (HNE) Inhibition: Cinnoline derivatives have been investigated as reversible competitive inhibitors of human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases. nih.govnih.govtandfonline.com One of the most potent compounds in this class exhibited an IC50 value of 56 nM. nih.govtandfonline.com

Other Enzyme Targets: The cinnoline scaffold has been incorporated into inhibitors for a variety of other enzymes, including:

Phosphodiesterases (PDEs): Cinnoline derivatives have been reported as inhibitors of phosphodiesterase 4 (PDE4). nih.govzenodo.org

Kinases: Besides c-Met, cinnoline derivatives have been developed as inhibitors for Bruton's tyrosine kinase (BTK) and colony-stimulating factor-1 receptor (CSF-1R), both of which are targets in oncology and inflammatory diseases. nih.govzenodo.org The well-known antibiotic Cinoxacin, a cinnoline derivative, functions by inhibiting DNA gyrase, a type II topoisomerase. ijper.org

Cruzain Inhibition: While specific studies focusing solely on this compound as a cruzain inhibitor are not prevalent in the reviewed literature, the cinnoline scaffold itself has been explored for activity against tropical protozoan infections. nih.gov For example, a cinnoline derivative showed potent inhibition of Leishmania major and Plasmodium falciparum proliferation, with EC50 values of 0.24 µM and 0.003 µM, respectively. nih.gov Given that cruzain is a key cysteine protease in Trypanosoma cruzi, the parasite responsible for Chagas disease, the potential of cinnoline derivatives as inhibitors warrants further investigation in this area.

Structure-Activity Relationship (SAR) Studies for Cinnoline Derivatives

Understanding the relationship between the chemical structure of cinnoline derivatives and their biological activity is crucial for designing more effective therapeutic agents. nih.gov

Impact of Substituents on Biological Activity

The type and position of substituents on the cinnoline ring significantly influence the pharmacological properties of the resulting compounds. nih.govmdpi.com

Halogen Substituents: The presence of halogens like chlorine and fluorine often enhances biological activity. For instance, fluorine and bromine substitutions have been shown to increase the antitumor activity of cinnolopiperidine compounds. ijariit.com In a series of 4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, a fluorine atom at the 6-position resulted in a potent compound with an IC50 of 5.56 µM against MCF-7 cancer cells. zenodo.org Halogenated derivatives have also demonstrated potent antimicrobial activity. nih.govrroij.com

Methyl Group: The methyl group, as seen in this compound, can also positively influence activity. Methyl-substituted cinnoline imidazole (B134444) derivatives have shown potent antimicrobial and anti-inflammatory effects. rroij.comactascientific.com However, in some contexts, such as with certain topoisomerase inhibitors, the addition of a methyl group can reduce cytotoxicity. zenodo.org

Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents play a critical role. For anti-inflammatory activity, cinnolines with electron-donating groups (e.g., methoxyl, hydroxyl) on an attached phenyl ring showed the highest activity. nih.govmdpi.com Conversely, for antibacterial activity, electron-withdrawing groups on the phenyl group were associated with increased efficacy. nih.govmdpi.com

Other Substituents: In studies of dibenzo[c,h]cinnoline-based topoisomerase I inhibitors, a 2,3-dimethoxy substitution pattern was found to be a critical structural element for maintaining activity. mdpi.com The removal or replacement of a methylenedioxy group on another ring led to a significant loss of activity. nih.govmdpi.com

Computational SAR Approaches (e.g., DFT in SAR)

Computational methods are increasingly used to predict and explain the biological activities of cinnoline derivatives, guiding the synthesis of new compounds.

Molecular Docking: This technique is widely used to predict the binding modes of cinnoline derivatives within the active sites of target enzymes like HNE, tubulin, and bacterial DNA gyrase. nih.govresearchgate.netnih.govjocpr.com Docking studies on HNE inhibitors helped identify two types of inhibitors based on their interaction with the enzyme's active site. nih.govtandfonline.com In another study, docking simulations of novel cinnoline derivatives against tubulin suggested they are potential inhibitors of its polymerization. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties and geometric structures of molecules. While specific DFT studies on this compound were not highlighted in the search results, this method is generally used in computational SAR to correlate a molecule's electronic structure with its biological function. For example, semi-empirical methods like PM3, a precursor to more advanced DFT methods, have been used to optimize the initial structures of cinnoline derivatives for molecular modeling studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Such models can then be used to predict the activity of new, unsynthesized derivatives. This approach is valuable in narrowing down candidates for synthesis and testing.

Investigation of Potential Therapeutic Applications

The diverse biological activities of cinnoline derivatives point to a wide range of potential therapeutic uses. nih.govpnrjournal.comresearchgate.net

Anticancer Therapy: The most prominent potential application for cinnoline derivatives, including those based on the this compound structure, is in oncology. nih.govpnrjournal.com Their demonstrated cytotoxicity against various cancer cell lines and their ability to inhibit key enzymes like topoisomerases and protein kinases make them strong candidates for further development as anticancer drugs. nih.govzenodo.orgnih.gov Compounds like 6-fluoro-4-methyl-3-(4-phenylpiperazin-1-yl)cinnoline have shown particularly potent activity against breast cancer cells. zenodo.org

Anti-inflammatory Agents: The inhibition of enzymes like HNE and PDE4 suggests that cinnoline derivatives could be developed to treat inflammatory disorders. nih.govnih.gov

Antimicrobial Agents: Numerous studies have confirmed the antibacterial and antifungal properties of cinnoline derivatives. nih.govmdpi.com Halogen and methyl-substituted cinnolines have shown significant activity against various pathogens, indicating their potential as a new class of antimicrobial drugs. rroij.com

Antiparasitic Agents: Cinnoline derivatives have exhibited potent activity against parasites like P. falciparum (malaria) and L. major (leishmaniasis). nih.gov This opens the door for developing new treatments for these widespread and often neglected diseases.

Neurological Disorders: Some cinnoline derivatives have been investigated for their potential in treating neurological conditions, including as modulators of GABA-A receptors for anxiety. nih.gov

The versatility of the cinnoline scaffold, which allows for extensive chemical modification, ensures its continued importance as a lead structure in the quest for new and improved therapeutic agents. nih.govzenodo.org

4 Methylcinnoline As a Building Block in Complex Chemical Synthesis

Role as a Synthetic Intermediate

4-Methylcinnoline serves as a crucial synthetic intermediate due to the reactivity of its methyl group and the potential for functionalization of the cinnoline (B1195905) core. The reactivity of the 4-methyl group is significantly enhanced upon quaternization of the N1 nitrogen atom, a characteristic analogous to the methyl groups in quinaldine (B1664567) or lepidine. rsc.org This enhanced reactivity allows the methyl group to participate in condensation reactions.

One of the primary methods for preparing 4-methylcinnolines involves the diazotization of o-isopropenylanilines, which leads to faster cyclization compared to the formation of 4-hydroxycinnolines. rsc.org The synthesis of this compound itself has been achieved through methods such as the diazotization of o-amino-β-methylphenethylamine in concentrated hydrochloric acid. byu.edu

The versatility of this compound as an intermediate is further demonstrated by its behavior under various reductive conditions. Catalytic hydrogenation of this compound can yield a range of products depending on the catalyst and reaction conditions, showcasing its utility in accessing diverse molecular scaffolds. byu.edu For instance, hydrogenation can lead to ring-opened products like o-amino-β-methylphenethylamine or fully saturated heterocyclic systems such as octahydroskatole. byu.edu

The reactivity of the 4-methyl group is particularly useful in condensation reactions with aldehydes. acs.org For example, the ethiodides of 4-methylcinnolines readily condense with p-dimethylaminobenzaldehyde without a catalyst to form 4-p-dimethylaminostyryl-1-ethylcinnolinium iodides. rsc.org This reactivity confirms that quaternization occurs at the N1 position, activating the adjacent methyl group for further chemical transformations. rsc.org

Table 1: Products from the Catalytic Hydrogenation of this compound byu.edu

| Catalyst | Solvent/Condition | Major Product(s) |

|---|---|---|

| 5% Rhodium on Alumina | Acidic or Neutral Ethanol (B145695), <132°C | o-Amino-β-methylphenethylamine |

| 5% Rhodium on Alumina | Acidic or Neutral Ethanol, 200°C | Octahydroskatole |

| Platinum Oxide | Neutral Ethanol | o-Amino-β-methylphenethylamine |

| Platinum Oxide | Acidic Ethanol | Octahydroskatole |

| 5% Palladium on Charcoal | Neutral or Acidic Ethanol | o-Amino-β-methylphenethylamine |

| Ruthenium Oxide | Neutral Ethanol | 1-Ethyloctahydroskatole |

Synthesis of Fused Cinnoline Systems

This compound derivatives are key starting materials for the synthesis of larger, fused heterocyclic systems. These complex structures are of interest for their potential applications in medicinal chemistry and material science.

A notable example is the use of 8-amino-4-methyl-cinnoline in a Skraup reaction to construct 4-methyl-2-aza-1,10-phenanthroline. gfschemicals.com In this process, the amino-substituted cinnoline undergoes cyclization with a glycerol (B35011) derivative, leading to the formation of an additional pyridine (B92270) ring fused to the cinnoline core. The methyl group can subsequently be removed through oxidation and decarboxylation to yield the parent 2-aza-1,10-phenanthroline. gfschemicals.com

Another approach to fused systems involves the elaboration of substituents on the cinnoline ring. For instance, novel cinnoline fused Mannich bases have been synthesized through the condensation of 4-methyl-3-acetyl cinnoline with various secondary aromatic and aliphatic amines. impactfactor.org This reaction builds a new functionalized side chain onto the cinnoline scaffold, demonstrating the utility of acetylated this compound as a precursor to more complex molecules. impactfactor.org

Applications in Heterocyclic Compound Synthesis

The this compound scaffold is instrumental in the synthesis of a variety of other heterocyclic compounds, often serving as a foundational structure that can be extensively modified.

One significant application is in the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines. mdpi.com The synthesis begins with the Japp-Klingemann reaction to form hydrazonoyl chlorides, which are then reacted with N-substituted piperazines to create amidrazone intermediates. These intermediates undergo intramolecular cyclization, typically mediated by polyphosphoric acid (PPA), to yield the final 3-(piperazin-1-yl)cinnoline derivatives. mdpi.com This multi-step synthesis highlights how the core structure derived from a cinnoline precursor can be used to build complex molecules with appended heterocyclic rings like piperazine. mdpi.com

Furthermore, the hydrogenation of this compound can lead to various saturated and partially saturated heterocyclic compounds, such as 2,3-dihydroskatole and octahydroskatole. byu.edu These reactions represent a transformation from a planar, aromatic system to a three-dimensional saturated heterocyclic structure, expanding the range of accessible molecular architectures from a single starting material.

Advanced Spectroscopic Characterization and Analytical Methodologies for 4 Methylcinnoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. researcher.life It relies on the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), to map out the chemical environment of each atom within a molecule. uni-muenchen.de

While specific experimental spectra for 4-Methylcinnoline are not widely documented in publicly available literature, the expected chemical shifts and coupling patterns can be predicted based on the known structure and data from analogous compounds. researchgate.net For instance, studies on various cinnoline (B1195905) derivatives confirm the use of ¹H NMR for structural confirmation. researchgate.net

¹H-NMR and ¹³C-NMR Analysis

¹H-NMR Spectroscopy: In the proton NMR spectrum of this compound, the protons on the aromatic rings would typically appear in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling constants (J-values) would depend on the electronic environment created by the nitrogen atoms in the cinnoline ring system and the methyl group. The methyl group protons, being attached to an sp² hybridized carbon of the aromatic ring, would resonate further downfield than a typical alkyl methyl group, likely in the range of 2.5-3.0 ppm. chemistrysteps.com For comparison, the methyl group protons in the related compound 4-methylquinoline (B147181) appear at approximately 2.691 ppm. chemicalbook.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the aromatic rings would be expected in the range of 120-160 ppm. The carbon atom of the methyl group would appear much further upfield, typically in the 20-30 ppm region. chemguide.co.uk The quaternary carbons, those that are not bonded to any hydrogen atoms (like C-4 and the bridgehead carbons), would generally show weaker signals compared to the protonated carbons. mdpi.com Detailed analysis of related heterocyclic systems shows that the carbon atoms closest to the electronegative nitrogen atoms (C-3 and C-8a) would be shifted further downfield. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govyoutube.com

For this compound (C₉H₈N₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. One study on the mass spectrometry of cinnoline derivatives notes that the methiodide of this compound shows its highest mass peak corresponding to the mass of the cation. researchgate.net

In an HRMS experiment, the exact mass of the molecular ion can distinguish it from other ions with the same nominal mass but different elemental formulas. msu.edu The fragmentation of the this compound molecular ion under electron ionization would likely involve the loss of stable neutral molecules such as N₂ or HCN, which is a common fragmentation pathway for nitrogen-containing heterocyclic compounds. The resulting fragment ions would provide further clues to the molecule's structure.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. orgchemboulder.com It is an effective tool for identifying the functional groups present in a compound. nih.gov A molecule with N atoms has 3N-6 fundamental vibrational modes (or 3N-5 for linear molecules). libretexts.org

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1475 |

| C=N | Stretching | ~1650 |

| Aromatic C-H | Out-of-plane bending | 900-690 |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. mdpi.com This technique is particularly useful for analyzing compounds with chromophores, which are light-absorbing groups, such as conjugated π systems. libretexts.org

The cinnoline ring system, being an aromatic and conjugated system, is a chromophore. Therefore, this compound is expected to absorb in the UV region. The spectrum would likely exhibit multiple absorption bands corresponding to π → π* and possibly n → π* electronic transitions. libretexts.org The π → π* transitions are typically more intense than the n → π* transitions, which involve the non-bonding electrons on the nitrogen atoms. rsc.org

Studies on related benzo[c]cinnoline (B3424390) derivatives show absorption maxima in the range of 300-460 nm. vanderbilt.edu The exact position and intensity of the absorption maxima (λmax) for this compound would be influenced by the solvent polarity and the electronic effects of the methyl group. upi.edu

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of this compound itself is not reported in the searched sources, the crystal structure of a closely related salt, 4-methylcinnolinium hydrogen sulfate (B86663) ([C₉H₉N₂]⁺[HSO₄]⁻), has been determined. This provides valuable insight into the geometry of the 4-methylcinnolinium cation. The analysis of related compounds shows that the crystal packing is often influenced by hydrogen bonding and π–π stacking interactions. mdpi.comresearchgate.net The determination of the unit cell dimensions and the space group are the first steps in solving a crystal structure. nih.gov For example, a related terbium hydrogensulfate sulfate compound was found to crystallize in the non-centrosymmetric space group P2₁ with specific unit cell parameters. rsc.org

Advanced Spectroscopic Techniques in Elucidating Electronic Structure

The electronic structure of a molecule can be investigated using a combination of experimental techniques and theoretical calculations. Photoemission spectroscopy, for instance, can directly probe the energies of molecular orbitals. researchgate.net

Theoretical studies using methods like ab initio calculations can provide detailed information about the molecular geometry, electronic properties, and optical behavior of molecules like this compound. A theoretical study on a series of 4-substituted cinnolines calculated properties such as dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO). These calculations help in understanding the electronic transitions observed in UV-Vis spectroscopy and predict the non-linear optical (NLO) properties of the material. The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and the electronic absorption spectrum of the molecule. vanderbilt.edu

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to obtain detailed vibrational spectra of cations, providing precise ionization energies. researchgate.netpsu.edu While a complete MATI spectrum for this compound is not extensively reported in the reviewed literature, related mass spectrometric studies offer insights into its ionization characteristics.

In mass spectrometry studies, the appearance potential for the cation of this compound has been determined to be 6.2 eV. researchgate.net This value is notably lower than the appearance potential of 9.00 eV for the tertiary cinnoline, a difference attributed to the ionization of free radicals formed during a pyrolytic process in the mass spectrometer. researchgate.net

The MATI technique itself provides significantly more detail than standard mass spectrometry by selectively ionizing molecules to their lowest cationic energy levels, resulting in well-resolved vibrational spectra. psu.edursc.org For related aromatic and heterocyclic compounds, MATI spectroscopy has been instrumental in:

Determining adiabatic ionization energies with high precision (e.g., ± 0.0008 eV). rsc.org

Assigning numerous vibronic modes in the ionic ground state for the first time. rsc.org

Identifying geometric distortions that occur upon ionization by analyzing the intensities of vibrational bands. rsc.orgnih.gov

For this compound, a MATI-based investigation would yield a precise adiabatic ionization energy and a detailed map of the cation's vibrational frequencies. This data would reveal how the molecular geometry changes upon removal of an electron, particularly the influence of the methyl group on the cinnoline ring structure in the cationic state.

Integration of Spectroscopic Data with Computational Chemistry

The integration of experimental spectroscopic data with computational chemistry provides a powerful approach for the comprehensive characterization of molecular structures and properties. arxiv.orgresearchgate.net This synergy is crucial for interpreting complex spectra and gaining deeper insights than either method could achieve alone. For this compound, this integrated approach would involve a cycle of experimental measurements and theoretical calculations.

Theoretical Calculations: Computational methods, particularly Density Functional Theory (DFT), are employed to predict the geometric and electronic structure of this compound. redalyc.orgderpharmachemica.com These calculations can be used to:

Optimize the ground-state geometry of the molecule.

Calculate theoretical vibrational frequencies (IR and Raman).

Predict electronic transitions (UV-Visible spectra).

Simulate NMR chemical shifts.

Comparison and Refinement: The theoretically predicted spectra are then compared with experimental data obtained from techniques like FTIR, UV-Vis, and NMR spectroscopy. derpharmachemica.com Discrepancies between the calculated and experimental results can be minimized by refining the computational model, for instance, by choosing a different functional or basis set in DFT calculations. redalyc.org This iterative process leads to a highly accurate assignment of spectral features and a reliable description of the molecule's structure.

For example, DFT calculations can help assign the vibrational modes observed in an experimental IR spectrum of this compound. spectroscopyonline.com Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate excited state energies, aiding the interpretation of its UV-Visible absorption spectrum. redalyc.org The strong correlation between theoretical predictions and experimental observations validates the computational model and allows for a confident characterization of the molecule's spectroscopic properties. derpharmachemica.com This combined strategy is essential for building a complete picture of the structure-property relationships in this compound. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methylcinnoline, and how can researchers optimize yield and purity?

- Methodology : Begin with classical methods like cyclization of substituted anilines or Pd-catalyzed cross-coupling reactions. Optimize parameters (temperature, solvent, catalyst loading) using fractional factorial design to identify critical variables . Purification via column chromatography or recrystallization should be validated by HPLC (≥95% purity) and NMR spectroscopy . Include trial experiments to determine optimal reaction times and reagent ratios .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Combine spectroscopic techniques (¹H/¹³C NMR, FT-IR) with computational methods (DFT calculations) to confirm structure and electron distribution. Compare experimental UV-Vis absorption spectra with simulated data to validate electronic transitions . Crystallographic analysis (XRD) is recommended for unambiguous confirmation of stereochemistry .

Q. What factors influence the stability of this compound under varying storage and experimental conditions?

- Methodology : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Monitor degradation via LC-MS and quantify half-life using first-order kinetics. Compare results with structurally analogous cinnoline derivatives to identify stabilizing functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity profiles of this compound across studies?

- Methodology : Perform systematic reproducibility experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents). Use meta-analysis to compare literature data, highlighting variables like solvent polarity or trace impurities. Apply multivariate regression to isolate confounding factors . Discuss discrepancies in the context of reaction mechanisms and steric effects of the methyl group .

Q. What computational strategies are effective in predicting the pharmacological interactions of this compound?

- Methodology : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with target proteins (e.g., kinases). Validate predictions with in vitro binding assays (SPR or ITC). Cross-reference results with cheminformatics databases (PubChem, ChEMBL) to assess novelty .

Q. How can statistical rigor be ensured when analyzing dose-response relationships in this compound bioactivity studies?

- Methodology : Use nonlinear regression (Hill equation) to model EC₅₀ values. Apply ANOVA or Kruskal-Wallis tests for multi-group comparisons, ensuring power analysis (α=0.05, β=0.2) to justify sample sizes. Report confidence intervals and effect sizes to contextualize significance .

Q. What advanced techniques are suitable for probing the environmental fate of this compound?

- Methodology : Utilize LC-QTOF-MS for trace-level detection in biodegradation studies. Apply QSAR models to predict ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms). Compare experimental half-lives in soil/water matrices with EPI Suite simulations to validate persistence .

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

- Methodology : Evaluate solvent alternatives (Cyrene vs. DMF) using the CHEM21 solvent selection guide. Optimize catalytic systems (e.g., Fe-based catalysts) to reduce heavy metal waste. Calculate E-factors and atom economy to benchmark improvements against traditional routes .

Guidance for Addressing Methodological Challenges

- Handling Data Contradictions : Replicate experiments with blinded protocols to minimize bias. Use sensitivity analysis to quantify uncertainty in kinetic parameters .

- Ethical and Reproducibility Standards : Adhere to FAIR data principles by depositing raw spectra and crystallographic data in public repositories (e.g., Cambridge Crystallographic Data Centre) .

- Literature Review : Conduct systematic searches across PubMed, SciFinder, and Web of Science using MeSH terms like "cinnoline derivatives/pharmacology" and "structure-activity relationship." Document search strings and inclusion/exclusion criteria transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。